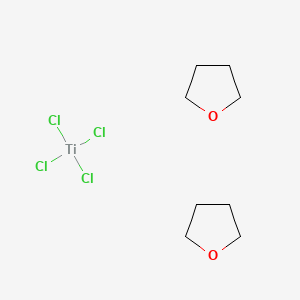![molecular formula C7H9NO2 B1589363 6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2,4-dion CAS No. 194421-56-2](/img/structure/B1589363.png)
6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2,4-dion
Übersicht
Beschreibung
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a heterocyclic compound that features a bicyclic structure with nitrogen and oxygen atoms. This compound is significant in the field of medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals, including antiviral medications such as boceprevir and pf-07321332 .
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is crucial in the development of antiviral drugs, including those for hepatitis C and COVID-19.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
Target of Action
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . Boceprevir is a well-known protease inhibitor for the hepatitis C virus , and pf-07321332 is an oral medication used for the treatment of COVID-19 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through several methods:
-
Intramolecular Cyclopropanation: : This method involves the use of Ru(II) catalysis to cyclopropanate alpha-diazoacetates. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired compound .
-
Cyclization Reaction: : Another method involves the cyclization of appropriate precursors under mild conditions. this method typically results in lower yields .
-
Catalytic Hydrogenation: : This method requires more stringent conditions and the use of expensive reagents like maleic anhydride. It is less atom-economical compared to other methods .
Industrial Production Methods
Industrial production of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione often involves the optimization of the above synthetic routes to achieve higher yields and cost-effectiveness. The use of Ru(II) catalysis in intramolecular cyclopropanation is particularly favored due to its efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be compared with other similar compounds:
3-Azabicyclo[3.1.0]hexane-2,4-dione: This compound lacks the dimethyl groups, which may affect its reactivity and biological activity.
1,5-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: The presence of methyl groups at different positions can lead to variations in chemical properties and applications.
The uniqueness of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione lies in its specific structure, which imparts distinct reactivity and biological activity, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-7(2)3-4(7)6(10)8-5(3)9/h3-4H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMNZTFLOOSXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444250 | |
| Record name | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194421-56-2 | |
| Record name | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)

